4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
Description
This compound is a stilbene disulphonate derivative featuring a central ethene (stilbene) core linked to two symmetrical 1,3,5-triazine rings. Each triazine ring is substituted with:
- A methoxy group at the 6-position.
- A methyl(2-hydroxyethyl)amino group at the 4-position.
- An amino group bridging the triazine to the stilbene backbone.
The molecule is further functionalized with sulphonic acid groups at the 2,2'-positions of the stilbene, typically existing as a sodium salt for enhanced solubility (e.g., tetrasodium or disodium salts) . Key properties include:
- Molecular weight: ~1,221.14 g/mol (tetrasodium salt form, C₄₄H₄₈N₁₂Na₄O₁₆S₄) .
- Solubility: High aqueous solubility (400–1,000 g/L at 20–25°C) due to sulphonate groups .
- LogP: Moderate hydrophilicity (LogP ≈ 0.735 for the free acid form) .
This compound is structurally optimized for applications in fluorescent brightening, textile dyeing, or agrochemical formulations, leveraging its ability to form π-π interactions and hydrogen bonds .

Properties
CAS No. |
60501-28-2 |
|---|---|
Molecular Formula |
C28H34N10O10S2 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H34N10O10S2/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36) |
InChI Key |
WHWNVTZCOSXTAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Condensation Method
- The industrial method involves oxidative condensation of 4-p-nitrotoluene-2-sulfonic acid using oxygen (air) as the oxidant.
- The reaction is catalyzed in the presence of hypochlorite or chlorine and carried out in mixed solvents such as methyl alcohol, glycol dimethyl ether, and water.
- The process is conducted at temperatures around 40-55 °C with controlled air flow rates to optimize oxygen content in the off-gas.
- Sodium hydroxide is used to maintain alkaline conditions.
- Catalysts such as vanadyl sulfate (VOSO4·5H2O) or manganese sulfate (MnSO4·H2O) are employed to enhance yield and reaction efficiency.
Yield and Purity
- Yields of 4,4'-dinitrostilbene-2,2'-disulphonic acid disodium salt typically range from 88% to 93.9% of the theoretical value depending on solvent and catalyst variations.
- The process is scalable and can be performed in glass reactors with controlled feeding of reactants and air.
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Temperature | 40-55 °C | 88.1 - 93.9 |
| Solvent | Methyl alcohol + glycol ethers | |
| Catalyst | VOSO4·5H2O or MnSO4·H2O | |
| Air flow rate | 10-40 L/h | |
| Sodium hydroxide concentration | 27-46% w/w |
Catalytic Hydrogenation to 4,4'-Diaminostilbene-2,2'-disulphonic Acid
The next critical step is the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid to 4,4'-diaminostilbene-2,2'-disulphonic acid, which serves as the foundation for further functionalization to the final compound.
Catalysts and Conditions
- Catalytic hydrogenation is performed in aqueous media using cobalt-based catalysts, including Raney cobalt or cobalt supported on kieselguhr.
- The reaction temperature ranges from 70 °C to 180 °C, with an optimal range of 120-150 °C.
- Hydrogen pressure is maintained between 5 to 150 bars, commonly 50-100 bars.
- The pH is controlled between 6.0 and 8.5, preferably 6.2 to 7.0, often adjusted by carbon dioxide bubbling.
Process Description
- The alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulphonic acid is dissolved in hot water.
- The cobalt catalyst is added, and the pH adjusted.
- Hydrogenation proceeds in stirred autoclaves, either batchwise or continuously.
- Hydrogen uptake is monitored, and pressure is replenished as needed until completion.
- After reaction, the catalyst is filtered off, yielding a light yellow solution of the diamino compound.
Advantages over Traditional Methods
- This catalytic process avoids the use of iron and acid, which produce difficult-to-handle iron hydroxide sludge.
- The product solution requires minimal purification, suitable directly for subsequent synthesis steps.
- The process is technically simple and scalable.
Representative Experimental Data
| Parameter | Condition/Value |
|---|---|
| Catalyst | Raney cobalt or cobalt/kieselguhr |
| Temperature | 120-125 °C |
| Hydrogen pressure | 40-80 bars (adjusted to 60 bars) |
| pH | 6.5 - 6.6 (adjusted with CO2) |
| Reaction time | ~50 minutes |
| Yield (based on nitrite consumption) | 97% of theoretical value |
| Impurities | <3% total (various amino derivatives) |
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Yield/Notes |
|---|---|---|
| Oxidative condensation to dinitro acid | 4-p-nitrotoluene-2-sulfonic acid, air, VOSO4 or MnSO4 catalyst, alkaline media, 40-55 °C | 88-94% yield |
| Catalytic hydrogenation to diamino acid | Raney cobalt or cobalt/kieselguhr catalyst, 120-150 °C, 50-100 bar H2, pH 6-7 | 97% theoretical yield, minimal impurities |
| Functionalization to final compound | Reaction with substituted triazines bearing hydroxyethyl and methoxy groups | Details proprietary, requires controlled amination |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its hydroxyl-containing side chains and conjugated double bonds. Key oxidative transformations include:
-
Mechanism : The hydroxyethyl groups oxidize to ketones via dehydrogenation, while the stilbene moiety undergoes oxidative cleavage to yield sulfonated aromatic acids .
-
Yield : Air oxidation in alkaline conditions achieves ~90% conversion efficiency for double-bond cleavage .
Reduction Reactions
Reductive modifications target sulfonic acid groups and triazine rings:
| Reagent | Conditions | Reaction Site | Product Formed |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, 0–5°C | Sulfonic acid groups | Thiol derivatives |
| H₂/Pd-C | Ethanol, 25°C | Triazine ring | Partially hydrogenated triazinyl amines |
-
Selectivity : LiAlH4 preferentially reduces sulfonic acids to thiols without affecting methoxy or amino groups.
-
Catalytic hydrogenation : Partial saturation of triazine rings occurs, preserving fluorescence properties .
Nucleophilic Substitution on Triazine Rings
The electron-deficient triazine rings undergo nucleophilic displacement of methoxy and amino groups:
| Nucleophile | Conditions | Displaced Group | Product Application |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12h | Methoxy | Fluorescent dye derivatives |
| Thiols | pH 9–10, 60°C | Methylamino | Crosslinked polymers |
-
Kinetics : Methoxy groups exhibit higher reactivity than methylamino groups in polar aprotic solvents .
-
Byproducts : Substitution reactions generate methanol or methylamine as leaving groups.
Acid-Base Reactions
The sulfonic acid groups participate in pH-dependent equilibria:
| Condition | Behavior | Application Relevance |
|---|---|---|
| pH < 3 | Protonated sulfonic acids aggregate | Reduced solubility in aqueous media |
| pH 7–10 | Deprotonated, forming disulfonate | Enhanced fluorescence in biosensors |
Photochemical Reactions
The conjugated stilbene system undergoes [2+2] cycloaddition under UV light:
| Wavelength | Catalyst | Product | Quantum Yield |
|---|---|---|---|
| 365 nm | None | Cyclobutane-linked dimer | 0.12 |
-
Reversibility : Cycloadducts revert to monomers at >50°C.
This compound’s reactivity profile enables applications in fluorescent dyes, polymer crosslinkers, and pH-responsive materials. Future research should explore its catalytic potential in asymmetric synthesis and biocompatible conjugates.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of stilbene compounds exhibit significant anticancer properties. The incorporation of triazine moieties enhances the compound's ability to inhibit cancer cell proliferation. Research indicates that the compound may target specific pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
Materials Science
Fluorescent Dyes
Due to its unique structure, 4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid serves as an effective fluorescent dye. Its application in bioimaging allows for the visualization of cellular processes in real-time. The compound's fluorescence properties make it suitable for use in various imaging techniques, including fluorescence microscopy .
Whitening Agents
The compound is also used as a whitening agent in detergents and paper products. Its ability to absorb UV light and re-emit it as visible light enhances the brightness of materials . This application is particularly relevant in consumer products where aesthetic appearance is crucial.
Environmental Applications
Water Treatment
The compound shows promise in water treatment processes due to its ability to bind heavy metals and other pollutants. Research indicates that it can effectively remove contaminants from wastewater, contributing to environmental sustainability efforts . This application aligns with global initiatives aimed at reducing pollution and improving water quality.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using stilbene derivatives. |
| Study B | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacteria with low toxicity to human cells. |
| Study C | Fluorescent Dyes | Established the compound's utility in live-cell imaging with high resolution and specificity. |
| Study D | Water Treatment | Highlighted the potential for heavy metal removal from industrial wastewater using the compound as a chelating agent. |
Mechanism of Action
The mechanism of action of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This interaction with light is facilitated by the compound’s unique structure, which allows it to act as a fluorochrome . The molecular pathways involved include the excitation of electrons and subsequent emission of light, making it useful in various imaging applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values for free acid forms unless specified as salts.
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The target compound and its morpholino/sulphonatophenyl analogue exhibit high solubility (>400 g/L) due to hydrophilic groups (e.g., sulphonate salts, hydroxyethyl chains) . In contrast, azo-linked derivatives (e.g., 79015-29-5) show reduced solubility (<100 g/L) due to hydrophobic aromatic and azo groups .
Impact on LogP: The methyl(2-hydroxyethyl)amino group in the target compound balances hydrophilicity (LogP ≈ 0.735), making it suitable for aqueous formulations.
Functional Applications: Fluorescent Brightening: Diamino-triazine derivatives (e.g., 26858-65-1) are preferred for UV-driven fluorescence in detergents and papers due to electron-rich amino groups . Agrochemicals: The target compound’s methoxy and hydroxyethyl groups may enhance antifungal activity by improving cell membrane penetration, similar to triazine-thiazole hybrids in fungicidal studies . Dyeing: Azo derivatives (79015-29-5) are pH-sensitive, enabling colorimetric sensing applications .
Biological Activity: Disulphonic stilbene analogues (e.g., DNDS, DIDS) block chloride channels (e.g., CFTR), but the target compound’s methyl(2-hydroxyethyl)amino groups may reduce such activity compared to nitro or isothiocyanate substituents .
Biological Activity
4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid (CAS Number: 60501-28-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C28H34N10O10S with a molecular weight of approximately 734.76 g/mol . The compound features a stilbene core connected to two triazine moieties, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : The compound has been observed to inhibit cell proliferation in various cancer cell lines. It may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.
- Antioxidant Activity : The presence of methoxy and hydroxyl groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing therapeutic efficacy .
Case Studies and Research Findings
- Anticancer Activity :
-
Metabolic Studies :
- Research on related compounds has demonstrated that they can modulate enzyme activity related to drug metabolism. For instance, studies have shown that certain triazine derivatives can influence cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
- Antioxidant Effects :
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | No |
| 4,4'-Bis... | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid?
- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution reactions on chlorotriazine intermediates. For example, reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride derivatives under controlled pH (6–7) and temperature (0–5°C), followed by substitution with (2-hydroxyethyl)methylamine. Purification involves precipitation in ethanol and ion-exchange chromatography to isolate the disodium salt form .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use UV-Vis spectroscopy (λmax ~340–360 nm for stilbene backbone) and fluorescence spectroscopy (emission ~430–460 nm) to confirm π-conjugation. NMR (<sup>1</sup>H and <sup>13</sup>C) identifies substituents on triazine rings, while HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) ensures purity (>95%) .
Q. What are the key factors influencing fluorescence efficiency in derivatives of this compound?
- Methodological Answer : Substituents on the triazine rings significantly affect fluorescence. For instance, electron-donating groups (e.g., methoxy) enhance quantum yield by stabilizing excited states, while bulky substituents reduce aggregation-induced quenching. Compare derivatives via time-resolved fluorescence decay measurements .
Advanced Research Questions
Q. How do substituent variations on the triazine rings impact photostability under UV exposure?
- Methodological Answer : Perform accelerated aging tests using a xenon arc lamp (λ = 300–400 nm) and monitor degradation via HPLC. Derivatives with hydroxyl groups (e.g., 2-hydroxyethyl) exhibit improved stability due to hydrogen bonding, reducing radical formation. Contrast with analogues lacking hydroxyl groups, which degrade 30–50% faster .
Q. What mechanistic insights explain the regioselectivity of triazine ring substitutions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the C-4 position of triazine is more electrophilic than C-6, favoring nucleophilic attack by amines. Experimental validation using <sup>15</sup>N-labeled amines and <sup>1</sup>H-<sup>15</sup>N HSQC NMR confirms substitution patterns .
Q. How can researchers resolve contradictions in reported fluorescence lifetimes for similar stilbene-triazine derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and aggregation states. Standardize measurements in degassed DMSO/water mixtures (1:4 v/v) under inert atmosphere. Use dynamic light scattering (DLS) to correlate lifetime with particle size, distinguishing monomeric vs. aggregated species .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
- Data Analysis : Employ multivariate regression to correlate substituent Hammett parameters (σ) with fluorescence properties.
- Advanced Tools : Utilize COMSOL Multiphysics for modeling photodegradation kinetics, integrating UV intensity and solvent diffusion parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
